Agomelatine
Overview
Description
Agomelatine is an antidepressant drug that is structurally closely related to melatonin . It is a potent agonist at melatonin receptors and an antagonist at serotonin-2C (5-HT2C) receptors . It was developed in Europe by Servier Laboratories Ltd. and submitted to the European Medicines Agency (EMA) in 2005 . It is currently sold in Australia under the Valdoxan trade name .
Molecular Structure Analysis
The molecular formula of Agomelatine is C15H17NO2 . Its molecular weight is 243.31 . The structure of Agomelatine is very similar to that of melatonin .Chemical Reactions Analysis
Agomelatine is thought to act through a combination of antagonist activity at 5HT2C receptors and agonist activity at melatonergic MT1/MT2 receptors . It possesses no ability to interfere with the neuronal reuptake of serotonin, norepinephrine (noradrenaline), or dopamine .Physical And Chemical Properties Analysis
Agomelatine-loaded microspheres with a drug loading of 23.7% and a particle size of 60.2 μm were obtained in one study . The in vitro release profiles showed a small initial burst release (7.36%) followed by a fast release, a period of lag time, and a second accelerated release .Scientific Research Applications
Agomelatine in Emotional Processing
A study by Harmer et al. (2011) investigated agomelatine's effects on emotional processing in healthy volunteers. The findings indicated that agomelatine decreased subjective ratings of sadness, reduced recognition of sad facial expressions, improved positive affective memory, and reduced the emotion-potentiated startle response. These results suggest that agomelatine may selectively affect the processing of social facial cues differently from conventional antidepressants, potentially contributing to less emotional blunting.
Agomelatine and Antidepressant Properties
Dubovsky & Warren (2009) explored agomelatine as a melatonin agonist with antidepressant properties in their study. They found that agomelatine appears to improve sleep without causing daytime sedation and does not associate with sexual side effects and discontinuation symptoms. The study also suggests possible neuroprotective and anxiolytic effects of agomelatine, warranting further research in treating mood and circadian rhythm disorders (Dubovsky & Warren, 2009).
Agomelatine's Role in Neurogenesis and Neuronal Activity
A 2009 study by Soumier et al. examined agomelatine's effects on neurogenesis in adult rats. They found that agomelatine treatment facilitated all stages of neurogenesis, suggesting a potential role in promoting survival in the hippocampus. The study indicates that the combination of melatonin agonism and 5HT2C antagonism in agomelatine may contribute to its neurogenic effects.
Agomelatine in Fibromyalgia and Depressive Symptomatology
Calandre et al. (2014) conducted a pilot study to assess agomelatine's efficacy and tolerability among patients with fibromyalgia and depression. The results showed that agomelatine significantly improved depression, global fibromyalgia severity, and pain intensity, although the effect sizes were small. However, no improvement in sleep quality was observed, indicating that agomelatine may not be a first-line treatment option for fibromyalgia and depression (Calandre et al., 2014).
Agomelatine and Glaucoma Patients
In 2015, Pescosolido et al. conducted a pilot study on agomelatine's effects on intraocular pressure (IOP) in patients with primary open-angle glaucoma (POAG). The study found that oral treatment with agomelatine, a melatonin agonist, effectively lowered the IOP in glaucoma patients, suggesting a potential new application of the drug in treating this condition (Pescosolido et al., 2015).
Scientific Research Applications of Agomelatine
1. Agomelatine in Emotional Processing
A study by Harmer et al. (2011) found that agomelatine facilitates positive versus negative affective processing in healthy volunteers. The study revealed that agomelatine decreased subjective ratings of sadness, reduced recognition of sad facial expressions, improved positive affective memory, and reduced the emotion-potentiated startle response. This suggests agomelatine's potential in modulating emotional processing in a way distinct from conventional antidepressants (Harmer et al., 2011).
2. Neuroprotective and Anxiolytic Effects
Dubovsky and Warren (2009) explored agomelatine as a melatonin agonist with antidepressant properties, noting its potential neuroprotective action and anxiolytic effect. This study suggests that agomelatine could play a role in treating mood and circadian rhythm disorders, given its unique mechanism of action (Dubovsky & Warren, 2009).
3. Agomelatine's Role in Neurogenesis
Soumier et al. (2009) studied the phase-dependent regulation of neurogenesis by agomelatine in adult rats. Their research demonstrated that agomelatine treatment facilitates all stages of neurogenesis in the ventral hippocampus. This indicates that agomelatine might have a joint effect of melatonin agonism and 5HT2C antagonism in promoting neuronal survival in the hippocampus (Soumier et al., 2009).
4. Agomelatine in Fibromyalgia and Depression
Calandre et al. (2014) investigated agomelatine's efficacy in patients with fibromyalgia and depressive symptomatology. The study showed that agomelatine significantly improved depression, global fibromyalgia severity, and pain intensity, though it did not enhance sleep quality. This suggests agomelatine's potential therapeutic application in fibromyalgia with associated depressive symptoms (Calandre et al., 2014).
5. Agomelatine's Application in Glaucoma Treatment
Pescosolido et al. (2015) conducted a study on agomelatine's effect on intraocular pressure in patients with primary open-angle glaucoma. They found that oral treatment with agomelatine, a melatonin agonist, lowered intraocular pressure in these patients, suggesting a new application in glaucoma treatment (Pescosolido et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-11(17)16-9-8-13-5-3-4-12-6-7-14(18-2)10-15(12)13/h3-7,10H,8-9H2,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYPHIXNFHFHND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3057642 | |
Record name | Agomelatine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3057642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Agomelatine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015636 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
~0.5 mg/ml in 1:1 EtOH:PBS (pH 7.2); ~30 mg/ml in EtOH, DMF & DMSO, 7.76e-03 g/L | |
Record name | Agomelatine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06594 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | Agomelatine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015636 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The novel antidepressant agent, agomelatine, behaves as an agonist at melatonin receptors (MT1 and MT2) and as an antagonist at serotonin (5-HT)(2C) receptors. | |
Record name | Agomelatine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06594 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Product Name |
Agomelatine | |
CAS RN |
138112-76-2 | |
Record name | Agomelatine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=138112-76-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Agomelatine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138112762 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Agomelatine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06594 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Agomelatine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3057642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | AGOMELATINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/137R1N49AD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Agomelatine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015636 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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